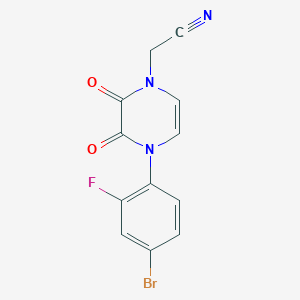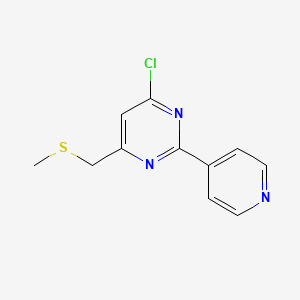
(6-Chloro-2-(4-pyridinyl)-4-pyrimidinyl)methyl methyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridinyl compounds are a class of organic compounds that contain a pyridine ring, a six-membered aromatic ring with one nitrogen atom . They are used in a variety of applications, including as building blocks in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of pyridinyl compounds can be complex and depends on the specific compound being synthesized . For example, the synthesis of 2-chloro-4-pyridinyl methanol involves specific reagents and conditions .Molecular Structure Analysis
The molecular structure of pyridinyl compounds is characterized by a six-membered aromatic ring with one nitrogen atom . The presence of the nitrogen atom and any additional functional groups (such as a methyl or chloro group) can significantly influence the compound’s properties .Chemical Reactions Analysis
Pyridinyl compounds can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The specific reactions a compound can undergo depend on its structure and the conditions of the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of pyridinyl compounds, such as their melting point and solubility, depend on their specific structure . For example, 2-chloro-4-pyridinyl methanol is a solid with a melting point of 59-64 °C .Aplicaciones Científicas De Investigación
Reactivity and Transformations in Chemical Synthesis One study focused on the reactivity of 2-substituted 3-ethylsulfonylpyridines, exploring transformations like acidic or basic hydrolysis, diazomethane treatment, and reactions with sodium sulfite and potassium phthalimide. These transformations showcase the compound's potential in synthesizing various derivatives for different applications (Rouchaud, Neus, & Moulard, 1997).
Complex Formation with Metals Another study explored the formation of complexes using thioethers, including compounds with structures similar to the compound . This research provides insights into the potential of such compounds in forming complexes with metals, which could be relevant in catalysis and material science (Tresoldi, Schiavo, Lanza, & Cardiano, 2002).
Applications in Polymer and Material Sciences Research on highly refractive polyimides containing pyridine and sulfur units, including similar compounds, sheds light on their use in the field of material science. These polyimides exhibit excellent optical properties and could be useful in the development of high-performance materials (Guan, Dong, Wang, & Shang, 2017).
Biodegradation and Environmental Impact A study on the degradation of chlorimuron-ethyl by Aspergillus niger in agricultural soil, involving a compound with a similar pyrimidine structure, highlights the potential environmental impact and biodegradation pathways of such compounds. This could be significant in understanding their environmental fate and designing eco-friendly derivatives (Sharma, Banerjee, & Choudhury, 2012).
Electrochemical Properties The electrochemistry of sulfur and polysulfides in ionic liquids, involving compounds with structural similarities, indicates potential applications in electrochemistry and energy storage. This could be relevant in battery technology and other electrochemical applications (Manan, Aldous, Alias, Murray, Yellowlees, Lagunas, & Hardacre, 2011).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-chloro-6-(methylsulfanylmethyl)-2-pyridin-4-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3S/c1-16-7-9-6-10(12)15-11(14-9)8-2-4-13-5-3-8/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKKLTQXSUCDOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC(=NC(=N1)C2=CC=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
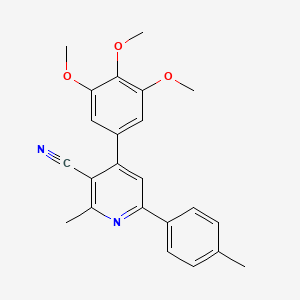

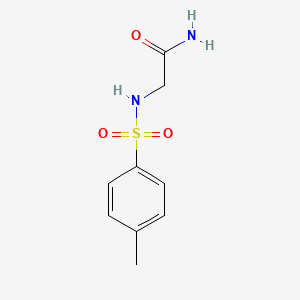
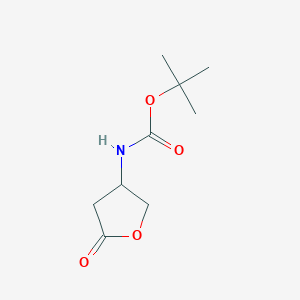
![4-benzyl-6-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2717255.png)
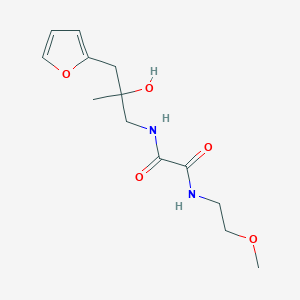

![1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carbonitrile](/img/structure/B2717260.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-dimethylbenzamide](/img/structure/B2717264.png)
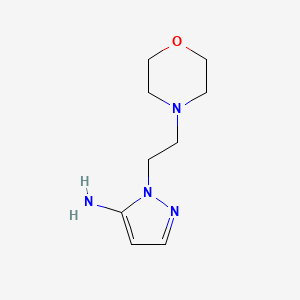
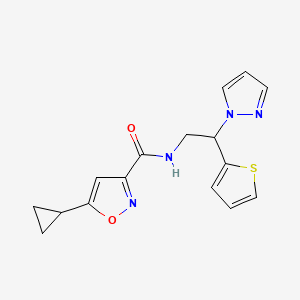

![2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2717269.png)
